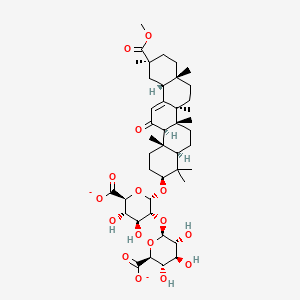

![molecular formula C24H27NO3 B562358 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 CAS No. 1185239-87-5](/img/structure/B562358.png)

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

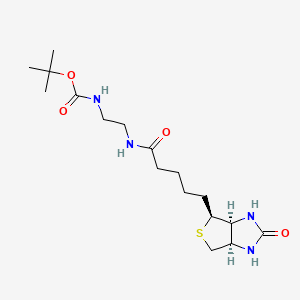

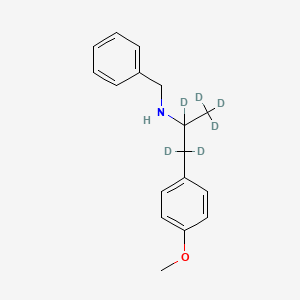

“1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3” is a compound that is used as an isotopic label in various research fields . It is also known as an impurity of Donepezil , which is a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .

Synthesis Analysis

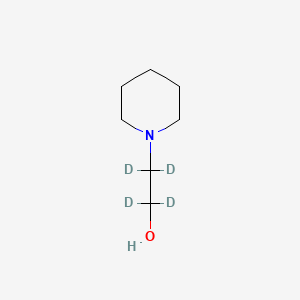

The synthesis of this compound involves treating 5,6-dimethoxy-indanone with N-benzyl-piperidine-4-carboxaldehyde in the presence of NaOH flakes . The reaction is monitored by TLC and once complete, the solid formed is filtered, washed, and dried .Molecular Structure Analysis

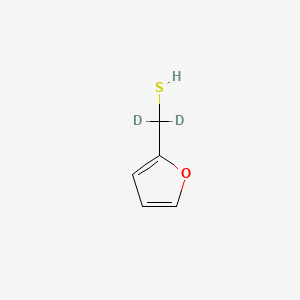

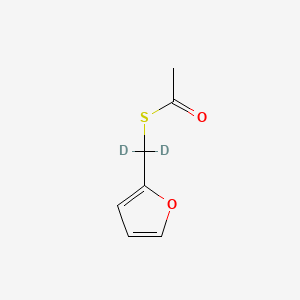

The molecular formula of this compound is C21H27NO3 . It contains a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .Chemical Reactions Analysis

The compound is involved in the inhibition of acetylcholinesterase (AChE), showing a selective affinity 1250 times greater for AChE than for butyrylcholinesterase .Physical And Chemical Properties Analysis

The compound has a molecular weight of 380.45 . It is soluble in chloroform, ethyl acetate, and methanol . The compound appears as a solid .Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary scientific applications of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3, also known as donepezil, is as a potent inhibitor of acetylcholinesterase (AChE). This compound has demonstrated significant potency against AChE, with a selective affinity that is considerably higher for AChE than for butyrylcholinesterase. Its effectiveness has been shown through in vivo studies, where it produced a marked increase in acetylcholine content in the rat cerebral cortex, indicating its potential use in treatments aimed at enhancing cholinergic function. The synthesis, structure-activity relationship (SAR), and hypothetical binding site of this compound have been extensively studied, providing insights into its mechanism of action and potential therapeutic applications (Sugimoto et al., 1995).

Molecular Imaging and Radiopharmaceutical Applications

This compound has also been labeled with carbon-11 to create [11C]donepezil, a radioligand for positron emission tomography (PET) imaging. This application allows for the visualization of acetylcholinesterase in the brain, contributing to the understanding of various neurological conditions and the development of new therapeutic strategies. The synthesis, purification, and formulation of this radioligand have been optimized for use in imaging studies, providing a tool for non-invasive exploration of cholinergic neurotransmission (Vos et al., 2000).

Conformational and Molecular Shape Analysis

Further research into the conformational analyses and molecular shape comparisons of indanone-benzylpiperidine inhibitors, including 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3, has provided valuable insights into their interaction with AChE. These studies have helped to define active conformations and develop models for receptor binding, aiding in the design of more effective AChE inhibitors. Such research underscores the importance of structural considerations in the development of pharmacologically active compounds (Cardozo et al., 1992).

Crystal Structure Determination

The crystal structure determination of related compounds has facilitated a deeper understanding of the molecular architecture and potential binding modes of this class of AChE inhibitors. By elucidating the arrangement of atoms within the crystal lattice, researchers can infer the stability, reactivity, and interaction potential of these compounds, which is crucial for their optimization and application in therapeutic contexts (Sudhakar et al., 2005).

Safety And Hazards

Future Directions

The compound’s role as an isotopic label suggests it has potential applications in various research fields, including metabolic research, environmental studies, clinical diagnostics, and organic chemistry . Its use as an impurity of Donepezil also suggests potential relevance in the development of treatments for Alzheimer’s disease .

properties

IUPAC Name |

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12-/i13+1,20+1,24+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMOTUSFDTTWJL-KUBYRKBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[13CH2]/[13C](=C/C3CCN(CC3)CC4=CC=CC=C4)/[13C]2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.